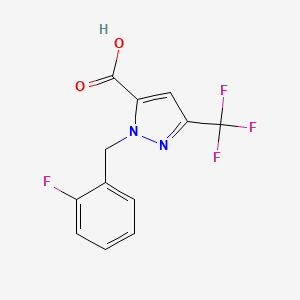![molecular formula C20H24N2OS B14923630 2-(ethylsulfanyl)-5,5-dimethyl-3-(2-methylprop-2-en-1-yl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B14923630.png)
2-(ethylsulfanyl)-5,5-dimethyl-3-(2-methylprop-2-en-1-yl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ETHYLSULFANYL)-5,5-DIMETHYL-3-(2-METHYLALLYL)-5,6-DIHYDROBENZO[H]QUINAZOLIN-4(3H)-ONE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with an ethylsulfanyl group, a dimethyl group, and a methylallyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)-5,5-DIMETHYL-3-(2-METHYLALLYL)-5,6-DIHYDROBENZO[H]QUINAZOLIN-4(3H)-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium . This reaction proceeds under mild conditions and is often followed by further functionalization steps to introduce the ethylsulfanyl and methylallyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)-5,5-DIMETHYL-3-(2-METHYLALLYL)-5,6-DIHYDROBENZO[H]QUINAZOLIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinone under hydrogenation conditions.
Substitution: The methylallyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(ETHYLSULFANYL)-5,5-DIMETHYL-3-(2-METHYLALLYL)-5,6-DIHYDROBENZO[H]QUINAZOLIN-4(3H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitumor and anticonvulsant properties.
Industry: Utilized in the development of luminescent materials and bioimaging agents.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-5,5-DIMETHYL-3-(2-METHYLALLYL)-5,6-DIHYDROBENZO[H]QUINAZOLIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation, such as EGFR and VEGFR-2 kinases . The compound’s antimicrobial properties could be due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Thioquinazolin-4(3H)-ones: Known for their dual EGFR/VEGFR-2 kinase inhibitory activities.
4(3H)-Quinazolinones: Broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties.
Uniqueness
2-(ETHYLSULFANYL)-5,5-DIMETHYL-3-(2-METHYLALLYL)-5,6-DIHYDROBENZO[H]QUINAZOLIN-4(3H)-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylsulfanyl and methylallyl groups provide additional sites for chemical modification, enhancing its versatility as a synthetic intermediate and its potential for diverse applications.
Properties
Molecular Formula |
C20H24N2OS |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-5,5-dimethyl-3-(2-methylprop-2-enyl)-6H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C20H24N2OS/c1-6-24-19-21-17-15-10-8-7-9-14(15)11-20(4,5)16(17)18(23)22(19)12-13(2)3/h7-10H,2,6,11-12H2,1,3-5H3 |
InChI Key |
NWPYBELKLHWQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1CC(=C)C)C(CC3=CC=CC=C32)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B14923553.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(2-methoxyethyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14923556.png)
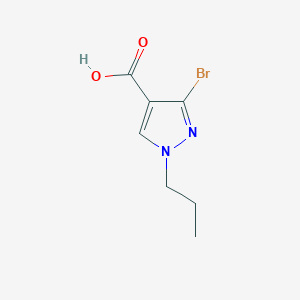
![1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14923568.png)
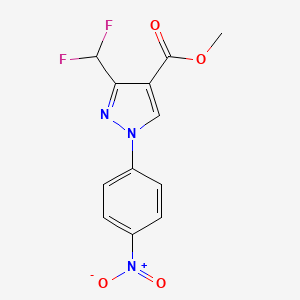
![Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14923576.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14923577.png)
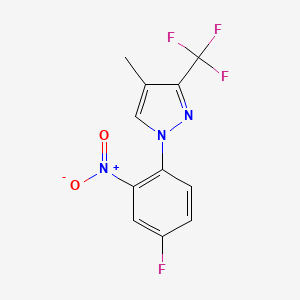
![ethyl 4-{[(2-bromo-4-{(Z)-[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-ethoxyphenoxy)acetyl]amino}benzoate](/img/structure/B14923598.png)
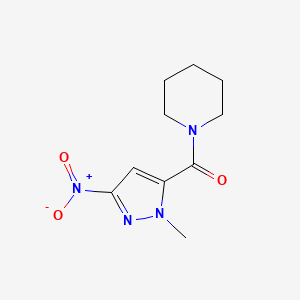
![ethyl 4'-(butanoylamino)-1'H-spiro[cyclopentane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B14923612.png)
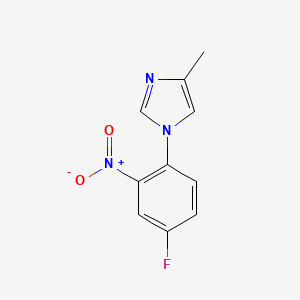
![3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B14923620.png)
